molecular formula C14H14OSn B14736963 Dibenzylstannanone CAS No. 10448-44-9

Dibenzylstannanone

Cat. No.: B14736963
CAS No.: 10448-44-9
M. Wt: 316.97 g/mol
InChI Key: DRNWASHEONIABT-UHFFFAOYSA-N
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Description

Dibenzylstannanone is an organotin compound characterized by the presence of two benzyl groups attached to a tin atom This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzylstannanone typically involves the reaction of dibenzylstannane with an oxidizing agent. One common method is the oxidation of dibenzylstannane using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Dibenzylstannanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.

    Reduction: this compound can be reduced back to dibenzylstannane using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Higher oxidation state tin compounds.

    Reduction: Dibenzylstannane.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique organometallic structure.

    Industry: Utilized in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which dibenzylstannanone exerts its effects is primarily through its interaction with biological molecules. The tin atom in the compound can form coordination bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or interference with cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

  • Dibutyltin oxide
  • Tributyltin chloride
  • Tetraphenyltin

Comparison: Dibenzylstannanone is unique due to the presence of benzyl groups, which impart different chemical and physical properties compared to other organotin compounds. For instance, dibutyltin oxide and tributyltin chloride are more commonly used as catalysts and biocides, respectively, while tetraphenyltin is often used in materials science. The benzyl groups in this compound may enhance its solubility in organic solvents and potentially alter its reactivity and biological activity.

Properties

CAS No.

10448-44-9

Molecular Formula

C14H14OSn

Molecular Weight

316.97 g/mol

IUPAC Name

dibenzyl(oxo)tin

InChI

InChI=1S/2C7H7.O.Sn/c2*1-7-5-3-2-4-6-7;;/h2*2-6H,1H2;;

InChI Key

DRNWASHEONIABT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sn](=O)CC2=CC=CC=C2

Origin of Product

United States

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